molecular formula C8H7F4NO2S B13636426 2-fluoro-N-methyl-5-(trifluoromethyl)benzenesulfonamide CAS No. 217454-99-4

2-fluoro-N-methyl-5-(trifluoromethyl)benzenesulfonamide

Katalognummer: B13636426
CAS-Nummer: 217454-99-4
Molekulargewicht: 257.21 g/mol
InChI-Schlüssel: FDOAUBPDUDMNOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-N-methyl-5-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C8H7F4NO2S. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-methyl-5-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride+methylamineThis compound\text{2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride} + \text{methylamine} \rightarrow \text{this compound} 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride+methylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-N-methyl-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-N-methyl-5-(trifluoromethyl)benzenesulfonamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-fluoro-N-methyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and proteins. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the molecular pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride
  • 2-Fluoro-5-(trifluoromethyl)benzoic acid

Uniqueness

2-Fluoro-N-methyl-5-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance its reactivity and stability, making it valuable in various research applications. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in synthetic chemistry and pharmaceutical development.

Eigenschaften

CAS-Nummer

217454-99-4

Molekularformel

C8H7F4NO2S

Molekulargewicht

257.21 g/mol

IUPAC-Name

2-fluoro-N-methyl-5-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C8H7F4NO2S/c1-13-16(14,15)7-4-5(8(10,11)12)2-3-6(7)9/h2-4,13H,1H3

InChI-Schlüssel

FDOAUBPDUDMNOT-UHFFFAOYSA-N

Kanonische SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.